molecular formula C5H8BrNO2 B093772 (2S,4S)-4-bromopyrrolidine-2-carboxylic Acid CAS No. 16257-69-5

(2S,4S)-4-bromopyrrolidine-2-carboxylic Acid

Cat. No. B093772
CAS RN: 16257-69-5
M. Wt: 194.03 g/mol
InChI Key: RPVLOJVLQGIHDG-IMJSIDKUSA-N
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Description

(2S,4S)-4-bromopyrrolidine-2-carboxylic acid, also known as (S,S)-4-bromoproline, is a chiral amino acid derivative that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is a proline analog that has been shown to exhibit interesting biological properties, including antimicrobial, antitumor, and antiviral activities. In

Scientific Research Applications

Biocatalyst Inhibition

Carboxylic acids, including structures similar to (2S,4S)-4-bromopyrrolidine-2-carboxylic acid, have been explored for their role as biocatalyst inhibitors. These compounds can inhibit the growth of microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than what is desired for yield and titer, highlighting their potential as microbial inhibitors, which is significant in bioprocessing and fermentation technologies (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction (LLX) Technologies

The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is crucial for the recovery of these acids from diluted streams. Research into solvents for LLX of carboxylic acids has included the development of new solvents like ionic liquids, demonstrating the relevance of carboxylic acid structures in the advancement of separation technologies and sustainable chemistry (Sprakel & Schuur, 2019).

Peptide Studies and Drug Synthesis

Carboxylic acids and their derivatives have been applied in the synthesis of peptides and drugs. The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been incorporated into peptides to analyze backbone dynamics and peptide secondary structure, which could extend to the use of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid in similar applications (Schreier et al., 2012).

Antioxidant, Microbiological, and Cytotoxic Activities

Natural carboxylic acids and their derivatives have been studied for their biological activities, including antioxidant, antimicrobial, and cytotoxic activities. These studies provide insights into how structural differences among carboxylic acids influence their bioactivity, which can be relevant for designing new compounds with specific biological properties (Godlewska-Żyłkiewicz et al., 2020).

Biotechnological and Medicinal Applications

Carboxylic acids, including those structurally related to (2S,4S)-4-bromopyrrolidine-2-carboxylic acid, are pivotal in biotechnological routes for lactic acid production and have applications in drug synthesis. The flexibility and diversity offered by their functional groups make them valuable in synthesizing a variety of value-added chemicals and in medicinal chemistry (Zhang et al., 2021).

properties

IUPAC Name

(2S,4S)-4-bromopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVLOJVLQGIHDG-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461909
Record name (2S,4S)-4-bromopyrrolidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-bromopyrrolidine-2-carboxylic Acid

CAS RN

16257-69-5
Record name (2S,4S)-4-bromopyrrolidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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